N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a chemical compound with the molecular formula C23H19N3O2S . It has a molecular weight of 401.48 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a phenyl ring through a sulfanyl group. This phenyl ring is substituted with a methyl group. The oxadiazole ring is also attached to an acetamide group, which in turn is attached to two phenyl rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 369.07832714 g/mol . The topological polar surface area is 112 Ų . The heavy atom count is 26 . The formal charge is 0 . The complexity of the molecule is 497 .Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) investigated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including a compound similar to the one . This research found that these compounds exhibited moderate inhibitory effects across various assays, including toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, demonstrating their broad pharmacological applications beyond the exclusion criteria specified (Faheem, 2018).
Antimicrobial Activity and Cytotoxicity
Kaplancıklı et al. (2012) synthesized novel oxadiazole derivatives and evaluated their antimicrobial activities and cytotoxic effects. The study revealed that these compounds exhibited significant antibacterial activity against various bacteria and demonstrated potent anti-candidal activity. This suggests the utility of oxadiazole derivatives in developing new antimicrobial agents, highlighting their relevance in medical research and potential therapeutic applications (Kaplancıklı et al., 2012).
Synthesis and Pharmacological Evaluation
Research by Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and their antibacterial and anti-enzymatic potential. The study identified several compounds with significant antibacterial activity, offering insights into the development of novel antibacterial agents and the therapeutic potential of oxadiazole derivatives (Siddiqui et al., 2014).
Design and Synthesis of Glutaminase Inhibitors
Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of BPTES analogs, including those with oxadiazole moieties, as glutaminase inhibitors. These compounds showed potential in attenuating the growth of cancer cells, indicating the relevance of oxadiazole derivatives in cancer research and therapy (Shukla et al., 2012).
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-14-8-13-18(15-19)22-25-26-23(28-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESAHGFFNHLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.